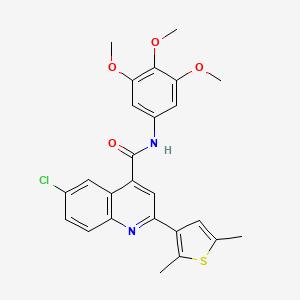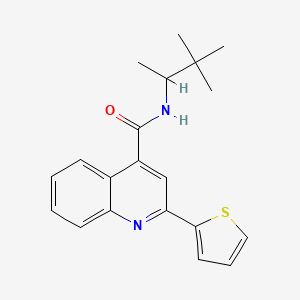![molecular formula C24H27N3O3 B4162264 2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4162264.png)
2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide
Overview
Description
2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MQPA and is a quinolinecarboxamide derivative. MQPA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
MQPA inhibits the activity of MMPs by binding to the active site of the enzyme. The binding of MQPA to the active site of MMPs prevents the enzyme from degrading the extracellular matrix, which inhibits cancer cell invasion and metastasis. In addition, MQPA has been shown to inhibit the aggregation of amyloid-beta, which is a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MQPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MQPA inhibits the activity of MMP-2, MMP-9, and MMP-13, which are all involved in cancer progression. In addition, MQPA has been shown to inhibit the aggregation of amyloid-beta, which is a protein that is involved in the development of Alzheimer's disease. In vivo studies have shown that MQPA has anti-tumor effects in mice and can reduce the accumulation of amyloid-beta in the brains of transgenic mice.
Advantages and Limitations for Lab Experiments
MQPA has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield using various methods. In addition, MQPA has been shown to have anti-tumor effects in mice and can reduce the accumulation of amyloid-beta in the brains of transgenic mice. However, there are also limitations to using MQPA in laboratory experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound is relatively unstable and can degrade over time.
Future Directions
There are several future directions for research on MQPA. One direction is to study the compound's potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to develop more stable analogs of MQPA that have improved solubility and bioavailability. Finally, future research could focus on developing new methods for synthesizing MQPA that have higher yields and are more efficient.
Scientific Research Applications
MQPA has been studied for its potential applications in medical research, specifically in the field of cancer research. MQPA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the progression of cancer. MMPs are involved in the degradation of the extracellular matrix, which allows cancer cells to invade and metastasize. MQPA has been shown to inhibit the activity of MMP-2, MMP-9, and MMP-13, which are all involved in cancer progression. In addition, MQPA has also been studied for its potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-23-10-5-3-8-19(23)22-17-20(18-7-2-4-9-21(18)26-22)24(28)25-11-6-12-27-13-15-30-16-14-27/h2-5,7-10,17H,6,11-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXIRSFEGXBIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4162200.png)
![2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B4162201.png)


![methyl 3-({[6-chloro-2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4162213.png)

![N-[1-methyl-2-(1-piperidinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4162230.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4162231.png)
![6-chloro-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride](/img/structure/B4162245.png)
![2-(2-methoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162247.png)

![methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4162261.png)
![6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162276.png)